Butyric Difluocortolone

Description

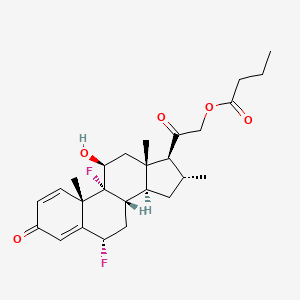

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H34F2O5 |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate |

InChI |

InChI=1S/C26H34F2O5/c1-5-6-22(32)33-13-20(30)23-14(2)9-16-17-11-19(27)18-10-15(29)7-8-25(18,4)26(17,28)21(31)12-24(16,23)3/h7-8,10,14,16-17,19,21,23,31H,5-6,9,11-13H2,1-4H3/t14-,16+,17+,19+,21+,23-,24+,25+,26+/m1/s1 |

InChI Key |

QQJPBQVCQQCMAR-AXAJTMISSA-N |

Isomeric SMILES |

CCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C |

Canonical SMILES |

CCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C |

Origin of Product |

United States |

Chemical Synthesis and Derivation of Butyric Difluocortolone

Synthetic Pathways and Precursors

The synthesis of the diflucortolone backbone, the essential precursor for this compound, involves complex organic chemistry transformations starting from more common steroid raw materials. One documented pathway involves the deoxygenation of a 17-hydroxy corticosteroid derivative. google.comgoogleapis.com

A key method for producing 17-desoxy corticosteroids like diflucortolone is by reacting a 17-hydroxy starting material, such as flumethasone, with an excess of a reagent like trimethylsilyl (B98337) iodide in an aprotic solvent. googleapis.com This reaction efficiently removes the hydroxyl group at the C-17 position in a single chemical step. google.com The reaction is typically conducted at low temperatures, for instance, starting at -20°C, in a solvent like dry acetonitrile. googleapis.com

Another synthetic route starts from 6α-fluoro-17,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione. This precursor is treated with hydrofluoric acid to yield diflucortolone. google.com The core structure of diflucortolone is 6α,9-difluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione. nih.gov

The table below lists the key precursors involved in these synthetic pathways.

| Precursor Name | Chemical Formula | Role in Synthesis |

| Flumethasone | C22H28F2O5 | 17-hydroxy starting material for deoxygenation reaction googleapis.com |

| 6α-fluoro-17,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione | C22H27FO5 | Starting material for reaction with hydrofluoric acid google.com |

| Trimethylsilyl Iodide | C3H9ISi | Reagent for C-17 deoxygenation googleapis.com |

| Diflucortolone | C22H28F2O4 | Direct precursor for esterification with butyric acid nih.gov |

Esterification Chemistry and Strategies for Butyric Acid Conjugation

Esterification is the crucial final step in producing this compound. This chemical reaction forms an ester by joining the 21-hydroxyl group of the diflucortolone molecule with a molecule of butyric acid. proviron.com This process is analogous to the synthesis of other diflucortolone esters, such as diflucortolone valerate (B167501), where valeric acid is used instead. wikipedia.org

The esterification reaction can be achieved through several strategies:

Direct Esterification: This involves reacting diflucortolone directly with butyric acid. These reactions are typically catalyzed by a strong acid, such as sulfuric acid, and often require heating. To drive the reaction to completion, the water formed as a byproduct is continuously removed. ijirset.com

Use of a Reactive Derivative: A more common and efficient method involves using a more reactive derivative of butyric acid, such as butyryl chloride or butyric anhydride. These reagents react more readily with the hydroxyl group of diflucortolone, often at lower temperatures and without the need for a strong acid catalyst. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl from butyryl chloride).

Enzymatic Catalysis: "Green" chemistry approaches may utilize enzymes, such as lipases, as catalysts. redalyc.org These enzymatic reactions can be highly specific and occur under mild conditions, often in an organic solvent. redalyc.orgresearchgate.net

The choice of solvent is critical and depends on the specific reagents used. Aprotic solvents that can dissolve the steroid precursor are generally preferred. googleapis.com The goal of the esterification strategy is to achieve a high yield of the final product, this compound (C26H34F2O5), while minimizing side reactions. synzeal.com

Characterization of Synthetic Intermediates and Final Compound

The confirmation of the chemical structure and purity of the synthetic intermediates and the final this compound compound requires a suite of analytical techniques. Throughout the synthesis, methods like thin-layer chromatography (TLC) are used to monitor the progress of reactions and the formation of products and byproducts. nih.gov

Once the final product is synthesized and purified, its identity and structure are confirmed using a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the precise arrangement of atoms within the molecule, confirming the successful attachment of the butyrate group to the diflucortolone backbone. uomus.edu.iq

Infrared (IR) Spectroscopy: FT-IR spectroscopy helps to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would confirm the presence of the ester carbonyl group (C=O) and other key structural features. uomus.edu.iq

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, which must match the calculated mass of this compound (464.5 g/mol ), and can provide information about its chemical structure through fragmentation patterns. synzeal.com

X-ray Crystallography: For crystalline solids, X-ray powder diffraction (XRPD) can be used to characterize the specific crystal form or polymorph of the compound, which can influence its physical properties. google.comgoogle.com

The table below summarizes the analytical techniques used for characterization.

| Analytical Technique | Purpose |

| Thin-Layer Chromatography (TLC) | Monitor reaction progress and assess purity of intermediates nih.gov |

| Nuclear Magnetic Resonance (NMR) | Elucidate the detailed molecular structure uomus.edu.iq |

| Infrared (IR) Spectroscopy | Identify functional groups and confirm ester formation uomus.edu.iq |

| Mass Spectrometry (MS) | Determine molecular weight and confirm structural fragments |

| X-ray Powder Diffraction (XRPD) | Characterize the crystalline structure of the solid compound google.comgoogle.com |

Research Studies on Efficacy and Potency

Numerous clinical studies have investigated the efficacy and potency of difluocortolone valerate (B167501) in treating various inflammatory dermatoses, such as eczema, psoriasis, and dermatitis. patsnap.comoup.comijdvl.comnih.gov Comparative studies have been conducted to evaluate its performance against other topical corticosteroids. For instance, a double-blind, half-side study compared 0.3% difluocortolone valerate ointment to 0.05% clobetasol (B30939) propionate (B1217596) ointment and found them to be of equal clinical efficacy in treating symmetrical dermatoses. oup.com Another study comparing 0.1% difluocortolone valerate with 1.0% hydrocortisone (B1673445) acetate (B1210297) demonstrated a significantly greater reduction in pre-treatment signs and symptoms with difluocortolone. ijdvl.com

Research has also focused on novel drug delivery systems to enhance the therapeutic profile of difluocortolone valerate. One study explored the use of lecithin/chitosan (B1678972) nanoparticles to achieve sustained release and increased accumulation of the drug in the skin, thereby potentially improving efficacy while minimizing systemic absorption. nih.gov The vasoconstrictor assay, or skin blanching test, is a common method used in research to assess the potency of topical corticosteroid formulations. nih.gov

Molecular and Cellular Pharmacology of Butyric Diflucortolone

Glucocorticoid Receptor Binding and Activation Kinetics

The pharmacological activity of difluocortolone valerate (B167501) begins with its passive diffusion across the cell membrane into the cytoplasm. patsnap.com Once inside the cell, it binds to specific intracellular receptors known as glucocorticoid receptors (GR). patsnap.com These receptors are part of a superfamily of ligand-inducible transcription factors that also includes receptors for other steroid hormones. patsnap.com In its inactive state, the GR resides predominantly in the cytoplasm as part of a large multi-protein complex that includes heat shock proteins (hsp) and immunophilins. nih.gov

The binding of difluocortolone valerate to the ligand-binding domain of the GR induces a critical conformational change in the receptor protein. smolecule.com This change causes the dissociation of the associated proteins, unmasking the nuclear localization signals on the GR. nih.gov The activated steroid-receptor complex then rapidly translocates from the cytoplasm into the cell nucleus. patsnap.com

The affinity with which a steroid binds to the GR is a key determinant of its potency. The chemical structure of the steroid, including its ester modifications, plays a crucial role. Studies on various corticosteroids have shown that elongating the ester chain at specific positions, such as from acetate (B1210297) to valerate, can lead to an increase in both the lipophilicity of the steroid and its binding affinity for the glucocorticoid receptor. nih.gov This enhanced binding affinity contributes to the potent effects of difluocortolone valerate.

| Structural Modification | Effect on Lipophilicity | Effect on Receptor Binding Affinity | Reference |

|---|---|---|---|

| 17α-OH or 21-OH group addition | Decrease | Increase | nih.gov |

| 17α-OAc or 21-OAc substitution | Increase | Decrease | nih.gov |

| Elongation of ester chain (e.g., to Valerate) | Increase | Increase | nih.gov |

Genomic Mechanisms of Action

The classical, or genomic, mechanisms of action of glucocorticoids are responsible for the majority of their anti-inflammatory effects. These mechanisms involve the direct or indirect regulation of gene transcription by the activated GR complex within the nucleus and generally occur over hours to days. nih.govepa.gov

Upon translocation to the nucleus, the activated GR dimer can bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes. patsnap.comnih.gov This binding process, known as transactivation, typically increases the rate of transcription of these genes. epa.gov Difluocortolone valerate upregulates the expression of a number of genes that encode for anti-inflammatory proteins. patsnap.comsmolecule.com These proteins actively work to suppress the inflammatory cascade. A primary example is the induction of annexin-1 (also known as lipocortin-1), a key protein involved in the inhibition of phospholipase A2. patsnap.comnih.gov Other important anti-inflammatory proteins whose transcription is increased include Interleukin-10 (IL-10) and the Interleukin-1 receptor antagonist. nih.govnih.gov

| Gene Product | Function | Reference |

|---|---|---|

| Annexin-1 (Lipocortin-1) | Inhibits phospholipase A2, reducing the production of arachidonic acid and its inflammatory metabolites. | patsnap.comnih.govncats.io |

| Interleukin-10 (IL-10) | An anti-inflammatory cytokine that inhibits the synthesis of pro-inflammatory cytokines. | nih.govnih.gov |

| IL-1 Receptor Antagonist | Blocks the activity of the pro-inflammatory cytokine Interleukin-1. | nih.gov |

| Secretory Leukocyte Protease Inhibitor (SLPI) | Protects tissues from damage by proteases released during inflammation. | researchgate.net |

A crucial component of the anti-inflammatory effect of difluocortolone valerate is its ability to suppress the expression of multiple pro-inflammatory genes. nih.gov This is largely achieved through a mechanism known as transrepression. drugbank.com Instead of binding directly to DNA, the activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govnih.gov These transcription factors are master regulators of the inflammatory response, driving the expression of numerous genes encoding cytokines, chemokines, adhesion molecules, and inflammatory enzymes. researchgate.netnih.gov By tethering to these factors, the GR prevents them from binding to their respective DNA response elements, thereby switching off the transcription of a wide array of inflammatory mediators. nih.govdrugbank.com

| Category | Examples | Reference |

|---|---|---|

| Cytokines | Interleukins (IL-1, IL-2, IL-6), Tumor Necrosis Factor-alpha (TNF-α) | patsnap.comresearchgate.netdrugbank.com |

| Chemokines | IL-8, RANTES, Eotaxin | researchgate.netnih.gov |

| Adhesion Molecules | ICAM-1, VCAM-1, E-selectin | patsnap.comresearchgate.netdrugbank.com |

| Inflammatory Enzymes | Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2) | nih.govresearchgate.net |

Non-Genomic Mechanisms of Action

In addition to the well-established genomic effects, glucocorticoids like difluocortolone valerate can exert rapid, non-genomic actions that are independent of gene transcription and protein synthesis. nih.gov These effects occur within seconds to minutes and involve interactions with cellular membranes or signaling proteins.

One of the most significant mechanisms by which difluocortolone valerate modulates inflammation is through its impact on the arachidonic acid pathway. patsnap.com This action is primarily mediated by the genomic induction of annexin-1, which then acts non-genomically. nih.govncats.io Annexin-1 inhibits the activity of the enzyme phospholipase A2 (PLA2). patsnap.comdroracle.ai PLA2 is responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid, the precursor for all eicosanoids. nih.govyoutube.com

By inhibiting PLA2, the availability of free arachidonic acid is significantly reduced. nih.govnih.gov This effectively shuts down the downstream synthesis of potent pro-inflammatory mediators, including:

Prostaglandins: Synthesized via the cyclooxygenase (COX) enzymes, they mediate vasodilation, pain, and fever. patsnap.comyoutube.com

Leukotrienes: Synthesized via the lipoxygenase (LOX) enzyme, they are involved in chemotaxis and bronchoconstriction. patsnap.comyoutube.com

This inhibition of the entire arachidonic acid cascade is a cornerstone of the broad anti-inflammatory action of corticosteroids. patsnap.comyoutube.com

Research has identified distinct, rapid non-genomic actions of glucocorticoids that directly modulate intracellular signaling. These mechanisms are independent of NF-κB-mediated genomic actions. nih.gov Some glucocorticoids can inhibit the release of arachidonic acid through the suppression of cytosolic PLA2 (cPLA2) activation via a pathway that depends on the Src kinase inhibitor PP2, suggesting direct interference with signaling cascades. nih.gov Furthermore, difluocortolone valerate is reported to stabilize cellular and lysosomal membranes. patsnap.com This bio-physical effect can prevent the release of lytic enzymes and other inflammatory substances stored within lysosomes, further contributing to the reduction of inflammation and tissue damage. patsnap.com

Modulation of Cellular Signaling Cascades

Impact on ERK1/2 Pathway Regulation

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which governs cellular processes like proliferation, differentiation, and survival. The components of Butyric Difluocortolone exert distinct modulatory effects on this pathway.

The butyrate (B1204436) moiety demonstrates complex, cell-type-specific regulation of ERK1/2 signaling. In several human colon cancer cell lines, including HCT116, HT-29, and Caco-2, butyrate has been shown to inhibit the phosphorylation of ERK1/2. mdpi.commdpi.com This deactivation of ERK1/2 is associated with a reduction in survival signaling, contributing to butyrate's anti-proliferative and pro-apoptotic effects in these cancer cells. mdpi.com Conversely, in other cellular contexts, butyrate can promote ERK1/2 activation. For instance, in C2C12 myoblasts, butyrate treatment leads to the upregulation of ERK phosphorylation, which promotes cell proliferation. rsc.org Furthermore, butyrate can activate the ERK1/2 pathway in macrophages, a mechanism involved in the repair of the gut mucus barrier. nih.gov This indicates that butyrate's influence on the ERK1/2 pathway is highly dependent on the cellular environment and downstream signaling networks.

The diflucortolone (B194688) moiety, acting as a potent glucocorticoid, generally functions as an inhibitor of the ERK1/2 pathway. nih.gov Glucocorticoids mediate this inhibition primarily by inducing the gene expression of MAPK Phosphatase-1 (MKP-1). nih.govfrontiersin.org MKP-1 is a dual-specificity phosphatase that dephosphorylates, and thereby inactivates, both ERK1 and ERK2. nih.gov This action is a key component of the anti-inflammatory and immunosuppressive effects of corticosteroids. nih.govmdpi.com

Influence on Histone Deacetylase (HDAC) Activity

A primary and extensively documented mechanism of the butyrate component is its function as a potent inhibitor of class I and II Histone Deacetylases (HDACs). nih.govnih.govpnas.orgnih.gov HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure that represses gene transcription. By inhibiting HDAC activity, butyrate causes an accumulation of acetylated histones (hyperacetylation). nih.gov This modification relaxes the chromatin structure, making it more accessible to transcription factors and leading to the altered expression of a specific subset of genes, estimated to be around 2% of the mammalian genome. nih.gov

This epigenetic modulation is central to many of butyrate's biological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov A key target gene upregulated by this mechanism is CDKN1A, which encodes the p21 protein, a potent inhibitor of cyclin-dependent kinases that halts cell cycle progression. nih.govnih.gov The interaction between butyrate and the HDAC enzyme is characterized by a lower binding affinity compared to other inhibitors like Trichostatin-A, which may contribute to its higher selectivity for cancer cells. researchgate.net The diflucortolone component of the molecule does not act via this mechanism.

Effects on G-Protein Coupled Receptor (GPCR) Signaling (e.g., FFAR2, FFAR3)

The butyrate moiety functions as a signaling molecule by acting as an agonist for two specific G-protein coupled receptors (GPCRs): Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41). frontiersin.orgfrontiersin.orgnih.gov These receptors are expressed in various tissues, including intestinal epithelial cells, immune cells, and adipocytes, and their activation by butyrate is independent of its HDAC inhibitory function. pnas.orgnih.gov

Butyrate and other short-chain fatty acids exhibit different affinities for these receptors. FFAR3 generally shows a stronger affinity for butyrate compared to FFAR2. frontiersin.org Upon ligand binding, these receptors couple to different intracellular G-proteins to initiate downstream signaling cascades:

FFAR3 primarily couples to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. frontiersin.org

FFAR2 can couple to both Gαi/o and Gαq proteins. frontiersin.orgnih.gov The Gαi/o pathway mirrors that of FFAR3, while Gαq activation stimulates phospholipase C, leading to an increase in intracellular calcium concentrations. frontiersin.org

Activation of these pathways by butyrate has been linked to the regulation of gut hormone release, immune responses, and inflammatory processes. frontiersin.orgjci.orgresearchgate.net There is no evidence to suggest that the diflucortolone component directly interacts with FFAR2 or FFAR3.

Cellular Responses and Modulations

Effects on Inflammatory Cell Migration and Adhesion Molecule Expression

The two components of this compound have significant, albeit different, effects on the processes of inflammatory cell movement and adhesion.

The diflucortolone moiety, as a potent glucocorticoid, is a strong inhibitor of inflammatory processes. patsnap.compatsnap.com A key part of this effect is the suppression of inflammatory cell migration and accumulation at sites of inflammation. patsnap.com This is achieved by downregulating the expression of crucial adhesion molecules on the surface of endothelial cells, such as E-selectin (also known as ELAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). frontiersin.orgnih.gov By reducing the presence of these molecules, glucocorticoids inhibit the tethering and firm adhesion of leukocytes to the blood vessel wall, a critical step for their extravasation into tissues. nih.gov

The butyrate moiety has a more complex and context-dependent role. It is generally considered anti-inflammatory and has been shown to inhibit the migration of leukocytes. mdpi.com However, its direct effect on adhesion molecule expression can be variable. Some studies have shown that butyrate can, paradoxically, increase the expression of ICAM-1 and E-selectin on cultured human umbilical vein endothelial cells. nih.gov In other settings, such as in animal models of kidney disease, butyrate treatment reduced tissue levels of Vascular Cell Adhesion Molecule-1 (VCAM-1) and ICAM-1. mdpi.com This suggests that butyrate's net effect on cell migration and adhesion molecule expression in vivo is likely influenced by the specific tissue environment and inflammatory stimuli present.

Impact on Cell Cycle and Apoptosis in Specific Cell Lines

The butyrate component of the molecule has profound effects on cell cycle regulation and the induction of apoptosis, particularly in neoplastic cells. nih.govnih.gov This activity, largely mediated by its function as an HDAC inhibitor, results in the inhibition of cancer cell proliferation. mdpi.com Butyrate has been shown to induce cell cycle arrest, commonly at the G1/S or G2/M checkpoints, across a variety of cancer cell lines. nih.govresearchgate.net This arrest is often attributed to the upregulation of cyclin-dependent kinase inhibitors, most notably p21. nih.govnih.gov

Following cell cycle arrest, butyrate can trigger programmed cell death, or apoptosis. dovepress.comnih.gov This effect is observed in numerous cancer cell lines and is a key component of its anti-tumor potential. mdpi.comnih.gov The pro-apoptotic activity is often dose- and time-dependent and can involve the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential. nih.gov

| Cell Line | Cancer Type | Effect on Cell Cycle | Effect on Apoptosis | Associated Molecular Changes |

|---|---|---|---|---|

| HCT116 | Colon Cancer | G1 Arrest | Strongly Induced mdpi.com | Decreased p-ERK1/2, Decreased c-Myc, Increased nuclear p21 mdpi.com |

| HT-29 | Colon Cancer | G1 Arrest | Induced mdpi.commdpi.com | Decreased p-ERK1/2, Decreased c-Myc mdpi.com |

| Caco-2 | Colon Cancer | G1/S Arrest | Induced mdpi.commdpi.com | Decreased p-ERK1/2, Decreased c-Myc mdpi.com |

| MCF-7 | Breast Cancer | Sub-G1 Accumulation (Apoptosis) researchgate.netnih.gov | Induced researchgate.netnih.gov | Increased ROS, Reduced Mitochondrial Membrane Potential, Increased Caspase Activity nih.gov |

| MDA-MB-468 | Breast Cancer | Sub-G1 Accumulation (Apoptosis) researchgate.netnih.gov | Induced researchgate.netnih.gov | Increased ROS, Reduced Mitochondrial Membrane Potential, Increased Caspase Activity nih.gov |

Modulation of Endothelial Permeability and Vascular Endothelial Cadherin (VEC) Phosphorylation

The integrity of the endothelial barrier, which controls the passage of fluids and solutes from the bloodstream into tissues, is critically regulated by adherens junctions between endothelial cells. The primary component of these junctions is Vascular Endothelial Cadherin (VEC). The diflucortolone and butyrate moieties exert opposing effects on this system.

The diflucortolone component, consistent with its glucocorticoid action, acts to stabilize the endothelial barrier and decrease vascular permeability. patsnap.com This is a hallmark of the anti-inflammatory and anti-edematous effects of corticosteroids. Glucocorticoids can enhance barrier function by increasing the expression of junctional proteins, including VE-cadherin, thereby strengthening cell-cell adhesion. frontiersin.org

In stark contrast, the butyrate component has been shown to increase endothelial permeability. nih.govnih.gov This effect is mediated by a specific molecular mechanism involving the phosphorylation of VE-cadherin. Research has demonstrated that butyrate, acting through its receptors FFAR2 and FFAR3, activates the tyrosine kinase c-Src. nih.govnih.gov Activated c-Src then phosphorylates the cytoplasmic tail of VE-cadherin, specifically at the tyrosine residue Y731. nih.govnih.gov This phosphorylation event is known to destabilize adherens junctions, leading to a measurable increase in the permeability of the endothelial monolayer. nih.govfrontiersin.orgescholarship.org

| Component | Primary Effect on Permeability | Mechanism |

|---|---|---|

| Diflucortolone (as a Glucocorticoid) | Decrease | Enhances endothelial barrier function, potentially by increasing expression of junctional proteins. frontiersin.orgpatsnap.com |

| Butyrate | Increase | Induces phosphorylation of VE-cadherin at Y731 via FFAR2/3 and c-Src activation, destabilizing adherens junctions. nih.govnih.gov |

Influence on Cellular Metabolism in Non-Clinical Models

The direct influence of this compound on cellular metabolism has not been extensively characterized in non-clinical models. However, the metabolic effects of this compound can be inferred by examining the well-documented activities of its parent glucocorticoid, difluocortolone, and the metabolic functions of butyrate as a short-chain fatty acid.

As a glucocorticoid, the difluocortolone moiety is anticipated to exert characteristic effects on carbohydrate, protein, and lipid metabolism. wikipedia.orgmedscape.com Glucocorticoids are known to modulate metabolic processes primarily to increase glucose availability. nih.gov This is achieved through several mechanisms observed in various non-clinical models. One of the primary effects is the stimulation of gluconeogenesis in the liver, a process that involves the synthesis of glucose from non-carbohydrate precursors. nih.gov Concurrently, glucocorticoids tend to decrease glucose uptake and utilization in peripheral tissues such as skeletal muscle and adipose tissue by antagonizing the actions of insulin. nih.gov In muscle tissue, glucocorticoids can induce a catabolic state, promoting the breakdown of proteins to release amino acids that can then serve as substrates for hepatic gluconeogenesis. nih.gov

The butyrate component of the molecule is also known to have significant and complex effects on cellular metabolism, as demonstrated in a variety of in vitro models. Butyrate serves as a primary energy source for colonocytes and has been shown to modulate gene expression, in part through its activity as a histone deacetylase (HDAC) inhibitor. nih.gov

In pancreatic RIN-m5F insulinoma cells, treatment with sodium butyrate has been shown to influence glucose metabolism by altering the expression and activity of key proteins involved in glucose transport and phosphorylation. nih.gov Specifically, butyrate treatment increased the activity of both hexokinase and glucokinase and significantly upregulated the gene expression of the GLUT-2 glucose transporter. nih.gov

Regarding lipid metabolism, studies in 3T3-L1 adipocytes have demonstrated that butyrate can stimulate lipolysis. nih.gov Prolonged exposure to butyrate resulted in a two- to three-fold increase in the rate of lipolysis. nih.gov This effect appears to be dependent on glucose metabolism. nih.gov The precise mechanisms are complex, with some evidence suggesting that the lipolytic effects of butyrate may be linked to its HDAC inhibitory activity. nih.gov However, the effect of butyrate on lipolysis can be context-dependent, with some studies reporting anti-lipolytic effects under different experimental conditions. nih.govresearchgate.net In co-cultures of adipocytes and macrophages, butyrate has been observed to suppress lipolysis. researchgate.net

The esterification of a corticosteroid with butyrate may also influence its pharmacokinetic and pharmacodynamic properties, although specific metabolic studies on this compound are lacking. The nature of the ester side chain on a corticosteroid can affect its lipophilicity and potentially its cellular uptake and subsequent metabolic effects.

Data from In-Vitro Studies on the Metabolic Effects of Sodium Butyrate

| Non-Clinical Model | Compound Tested | Concentration | Duration | Observed Metabolic Effect | Fold Change/Result |

|---|---|---|---|---|---|

| Pancreatic RIN-m5F Cells | Sodium Butyrate | 2.5 mM | 72 h | Increased Hexokinase Activity | ~2-fold increase |

| Pancreatic RIN-m5F Cells | Sodium Butyrate | 2.5 mM | 72 h | Increased Glucokinase Activity | ~2-fold increase |

| Pancreatic RIN-m5F Cells | Sodium Butyrate | 2.5 mM | 72 h | Increased GLUT-2 mRNA Expression | ~3.7-fold increase |

| 3T3-L1 Adipocytes | Sodium Butyrate | 5 mM | Prolonged | Increased Rate of Lipolysis | ~2-3-fold increase |

Structure Activity Relationships Sar of Butyric Diflucortolone

Steroid Nucleus Modifications and Glucocorticoid Activity

The glucocorticoid activity of Diflucortolone (B194688) Butyrate (B1204436) is fundamentally derived from its complex steroid nucleus. Several key structural modifications distinguish it from endogenous corticosteroids like hydrocortisone (B1673445) and contribute to its high potency. Glucocorticoids act by binding to and activating the glucocorticoid receptor (GR), which then modulates the transcription of anti-inflammatory and pro-inflammatory genes. nih.govnih.gov The specific features of the diflucortolone nucleus enhance this interaction.

The introduction of fluorine atoms at the 6α and 9α positions is a critical modification. Fluorination at these positions significantly increases the glucocorticoid and anti-inflammatory activity of the steroid. This is attributed to the high electronegativity of fluorine, which alters the electronic distribution of the steroid ring system. These electronic effects can increase the receptor binding affinity and intrinsic activity of the molecule. Furthermore, the 6α-fluoro group can enhance stability by sterically hindering the metabolic reduction of the A-ring, thereby prolonging the drug's local action.

Additionally, the 16α-methyl group serves a crucial function. It effectively shields the steroid from metabolic degradation, specifically preventing the oxidation of the 17-hydroxy group, which would inactivate the molecule. This substitution also contributes to a significant reduction in the sodium-retaining (mineralocorticoid) side effects that are often associated with potent glucocorticoids.

Table 1: Key Modifications of the Diflucortolone Steroid Nucleus and Their Effects

| Structural Modification | Position | Effect on Glucocorticoid Activity | Rationale |

|---|---|---|---|

| Fluorination | 6α, 9α | Potentiation | Increases receptor binding affinity and metabolic stability. |

| Unsaturation | C1-C2 (Δ¹) | Enhancement | Improves conformational binding to the glucocorticoid receptor. |

| Methylation | 16α | Potentiation & Selectivity | Reduces mineralocorticoid activity and protects against metabolism. |

Role of the Butyrate Ester Moiety in Activity and Stability

The esterification of the 17α-hydroxyl group with butyric acid to form a butyrate ester is a key determinant of the drug's pharmacokinetic profile. nih.gov This esterification essentially converts the active drug, diflucortolone, into a prodrug. The butyrate moiety significantly increases the lipophilicity of the molecule compared to the free alcohol. This enhanced lipid solubility is crucial for its use in dermatology, as it facilitates penetration through the stratum corneum of the skin to reach the target cells in the epidermis and dermis. nih.gov

Once absorbed into the skin, the butyrate ester is susceptible to hydrolysis by cutaneous esterase enzymes. This enzymatic cleavage releases the parent compound, diflucortolone, which is the pharmacologically active form that binds to the glucocorticoid receptor. nih.gov The rate of this hydrolysis influences the onset and duration of action. The four-carbon chain of the butyrate ester provides a balance between sufficient lipophilicity for skin penetration and an appropriate rate of hydrolysis to the active form.

The length and structure of the ester chain can modulate both the stability and the activity of the corticosteroid. While longer ester chains can increase lipophilicity further, they may be hydrolyzed more slowly, potentially delaying the onset of action. The butyrate ester represents a strategic choice to optimize skin absorption and subsequent bioactivation.

Comparative SAR with Other C17-Esterified Corticosteroids

The structure-activity relationships of Diflucortolone Butyrate can be further understood by comparing it to other C17-esterified corticosteroids. The choice of the ester at the C17 position, combined with modifications on the steroid nucleus, creates a spectrum of potencies and pharmacokinetic profiles among topical steroids.

For instance, hydrocortisone 17-butyrate is another corticosteroid that utilizes a butyrate ester. nih.gov However, it lacks the potentiation features of diflucortolone, such as the 6α,9α-difluorination and the 16α-methyl group. Consequently, diflucortolone butyrate is a significantly more potent anti-inflammatory agent.

Comparing diflucortolone butyrate to other potent corticosteroids like betamethasone (B1666872) 17-valerate or clobetasol (B30939) 17-propionate highlights the subtle interplay of different structural features. Betamethasone valerate (B167501) has a single fluorine at the 9α-position and a 16β-methyl group, while clobetasol propionate (B1217596) has a 9α-fluoro and a 21-chloro group. The valerate ester on betamethasone (a five-carbon chain) and the propionate ester on clobetasol (a three-carbon chain) also influence their respective lipophilicity and rates of activation. The combination of dual fluorination at 6α and 9α positions in diflucortolone is a key differentiator contributing to its high intrinsic potency.

Table 2: Comparative Features of Potent C17-Esterified Topical Corticosteroids

| Compound | Key Nucleus Modifications | C17-Ester | Relative Potency Group |

|---|---|---|---|

| Diflucortolone Butyrate | 6α,9α-difluoro, 16α-methyl, Δ¹ | Butyrate | Potent |

| Betamethasone Valerate | 9α-fluoro, 16β-methyl, Δ¹ | Valerate | Potent |

| Mometasone Furoate | 9α,21-dichloro, 16α-methyl, Δ¹ | Furoate | Potent |

| Hydrocortisone Butyrate | None | Butyrate | Moderate |

Conformational Analysis and Molecular Modeling in SAR Studies

Modern SAR studies increasingly rely on computational methods like conformational analysis and molecular modeling to elucidate how a drug's three-dimensional structure relates to its biological activity. nih.govijpsr.com These techniques are applied to understand the precise interactions between corticosteroids like diflucortolone and the ligand-binding domain (LBD) of the glucocorticoid receptor.

Prodrug Aspects and Biotransformation of Butyric Diflucortolone

Butyric Difluocortolone as a Prodrug Concept

This compound is designed as a prodrug, which is a biologically less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active therapeutic agent. mdpi.comnih.gov The core principle of this approach is to modify the chemical structure of the active drug—in this case, difluocortolone—to enhance its properties, such as skin penetration. windows.netmedicaljournals.se By esterifying difluocortolone with butyric acid, the resulting compound, this compound, exhibits increased lipophilicity. medicaljournals.se This characteristic is crucial for topical corticosteroids, as it facilitates diffusion from the applied formulation through the stratum corneum and into the deeper layers of the epidermis and dermis where the therapeutic action is required. windows.net

The linkage between the parent drug and the promoiety (the butyric acid group) is a covalent ester bond. ijpsonline.com This bond is designed to be bioreversible, meaning it remains stable within the formulation but is susceptible to cleavage by enzymes within the skin or after systemic absorption. windows.netijpsonline.com Once this bond is broken, the active difluocortolone is released at the target site, allowing it to exert its pharmacological effects. windows.net This concept of localized activation is fundamental to maximizing therapeutic efficacy while potentially moderating systemic exposure. medicaljournals.se The use of ester derivatives, such as valerates or butyrates, is a common and effective strategy in corticosteroid development. vulcanchem.comgoogle.com

Enzymatic Hydrolysis to Active Metabolites

The bioactivation of this compound is dependent on enzymatic hydrolysis. windows.net Following percutaneous absorption into the skin, the ester bond at the 21-position is rapidly cleaved by esterase enzymes present in skin cells, such as keratinocytes. windows.netmedicaljournals.se This hydrolytic process separates the butyric acid moiety from the corticosteroid backbone, yielding the primary active metabolite: difluocortolone. windows.netnih.gov

Studies on similar corticosteroid esters, such as difluocortolone valerate (B167501), confirm that this hydrolysis is a swift and efficient process. nih.gov Research has shown that after administration, the intact ester form is often undetectable in plasma within minutes, indicating a rapid conversion to the active diflucortolone (B194688). nih.gov This rapid hydrolysis ensures that the pharmacologically active agent is readily available at the site of inflammation in the skin. windows.net The process is not unique to difluocortolone esters; it is a well-established metabolic pathway for many topically applied corticosteroid prodrugs. medicaljournals.segoogle.com

Identification and Characterization of Major Metabolites (e.g., 11-keto-diflucortolone)

Following the initial hydrolysis to diflucortolone, the compound undergoes further metabolism. vulcanchem.comnih.gov The primary active metabolite is difluocortolone itself. nih.gov Subsequent metabolic processes, occurring primarily in the liver after systemic absorption, lead to the formation of other metabolites. vulcanchem.comnih.gov

Chromatographic analysis of plasma has consistently identified 11-keto-diflucortolone as a major metabolite. windows.netnih.govnih.govdrugbank.com This metabolite is formed through the oxidation of the 11-hydroxyl group of the diflucortolone molecule. nih.gov In addition to 11-keto-diflucortolone, other unidentified metabolites have also been detected in plasma. windows.netnih.gov Further characterization in urine has revealed that diflucortolone can be found in both unconjugated form and as a glucuronide, while 11-keto-diflucortolone is present as both a glucuronide and a sulphate conjugate. nih.gov

Table 1: Key Metabolites of this compound This table outlines the primary compounds involved in the biotransformation of this compound.

| Compound Name | Role in Metabolic Pathway | Description |

|---|---|---|

| This compound | Prodrug | The initial esterified compound applied. It is less active and designed for enhanced skin penetration. |

| Difluocortolone | Primary Active Metabolite | Formed by the rapid enzymatic hydrolysis of the prodrug in the skin. It is the main active agent. windows.netnih.gov |

| 11-keto-diflucortolone | Major Systemic Metabolite | Produced from the further metabolism of difluocortolone, primarily in the liver. It is a key marker of systemic absorption and degradation. nih.govdrugbank.com |

| Metabolite Conjugates | Excretion Forms | Difluocortolone and 11-keto-diflucortolone are conjugated with glucuronic acid and sulfate (B86663) to increase water solubility for excretion. nih.gov |

Metabolic Pathways in Preclinical Models

Pharmacokinetic studies, particularly those using difluocortolone valerate in human subjects which serve as a robust model, have elucidated the metabolic pathways. nih.gov After intravenous administration, the ester prodrug is degraded with extreme rapidity; the intact ester is no longer identifiable in plasma just five minutes post-injection. nih.gov Simultaneously, the active metabolite, diflucortolone, appears in the plasma at concentrations of 6-8 ng/ml. nih.gov

The elimination kinetics of the active compound and its metabolites differ. Difluocortolone itself has a plasma half-life of approximately 4 to 5 hours. windows.netnih.gov The total collection of metabolites, including 11-keto-diflucortolone, has a longer half-life of about 9 hours, indicating slower clearance from the body. windows.netnih.gov

Elimination of the metabolites is comprehensive and occurs through both renal and fecal routes. nih.gov Studies show that elimination is rapid, with about 56% of an administered dose being excreted in the urine within 24 hours. nih.govdrugbank.com Over a period of seven days, nearly all of the administered dose is recovered. nih.govdrugbank.com The primary route of excretion is via the urine, which accounts for approximately 75% of the metabolites, with the remaining 25% being eliminated in the feces. windows.netnih.govdrugbank.com

Table 2: Pharmacokinetic Findings from a Difluocortolone Valerate Study This table summarizes key pharmacokinetic parameters observed following intravenous administration of a difluocortolone ester, providing a model for the expected behavior of this compound.

| Parameter | Finding | Source |

|---|---|---|

| Prodrug Disappearance | Intact ester not identifiable in plasma 5 minutes post-injection. | nih.gov |

| Active Metabolite Appearance | Diflucortolone concentration of 6-8 ng/ml at 5 minutes post-injection. | nih.gov |

| Half-life of Difluocortolone | Approximately 4-5 hours. | windows.netnih.gov |

| Half-life of Total Metabolites | Approximately 9 hours. | windows.netnih.gov |

| Excretion within 24 hours | ~56% of the dose eliminated in urine. | nih.govdrugbank.com |

| Total Excretion | ~98% of the dose recovered within 7 days. | nih.govdrugbank.com |

| Excretion Route Ratio | Urine to feces ratio is approximately 3:1. | nih.gov |

Preclinical Research Methodologies and Findings for Butyric Diflucortolone

In Vitro Experimental Models

In vitro studies are crucial for the initial assessment of a drug's biological activity and mechanism of action at a cellular and molecular level. These experiments are conducted in a controlled environment outside of a living organism.

Cell Culture Systems for Mechanistic Studies

Cell culture systems are instrumental in understanding how butyric difluocortolone exerts its effects. These models allow researchers to investigate cellular responses in a simplified and controlled setting. upmbiomedicals.com

The anti-inflammatory effects of corticosteroids like diflucortolone (B194688) are mediated through their interaction with glucocorticoid receptors. patsnap.com Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of various genes, leading to the suppression of pro-inflammatory mediators. patsnap.com Cell culture models, such as human skin fibroblast cells, can be used to assess the toxicity and cellular responses to new formulations of corticosteroids. scispace.com For instance, studies on butyric acid derivatives have utilized human colorectal carcinoma HCT116 cells to analyze their growth-inhibitory and apoptotic effects. nih.gov

Three-dimensional (3D) cell culture models are increasingly being used as they more accurately mimic the in vivo environment compared to traditional 2D cultures. upmbiomedicals.com These models are valuable for studying cell-cell interactions, differentiation, and gene and protein expression in a more physiologically relevant context. upmbiomedicals.com

Receptor Binding Assays

Receptor binding assays are a fundamental component of preclinical drug discovery, used to determine the affinity of a compound for its target receptor. merckmillipore.comnih.gov These assays are critical for characterizing the potency of corticosteroids.

The process typically involves a competitive inhibition assay where a radiolabeled ligand with known affinity for the glucocorticoid receptor competes with the unlabeled test compound (this compound). merckmillipore.comnih.gov The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined, which provides a measure of its binding affinity. nih.gov These assays are often conducted using cell membranes or purified receptors. nih.gov

In Vivo Non-Human Animal Models

In vivo studies in non-human animal models are essential to evaluate the physiological and pharmacological effects of a drug candidate in a whole living organism. nih.gov

Pharmacodynamic Assessments in Animal Models (e.g., anti-inflammatory activity)

Animal models are widely used to assess the anti-inflammatory activity of corticosteroids. A common model is the carrageenan-induced paw edema model in rats. nih.govijpras.com In this model, inflammation is induced by injecting carrageenan into the rat's paw, and the anti-inflammatory effect of the test compound is measured by the reduction in paw swelling. nih.govijpras.com

Another method to evaluate the potency of topical corticosteroids is the skin blanching assay, which measures the vasoconstrictive effect of the drug. nih.govnih.gov This is often performed on guinea pigs or rats. nih.govnih.gov Studies have shown that diflucortolone valerate (B167501) demonstrates superior anti-inflammatory activity compared to other corticosteroids in animal models. For example, nanoparticle formulations of diflucortolone valerate in a chitosan (B1678972) gel have shown significantly higher edema inhibition in rats compared to commercial creams. nih.govnih.gov

Table 1: In Vivo Anti-inflammatory Activity of a Diflucortolone Valerate (DFV) Nanoparticle in Gel Formulation Compared to a Commercial Cream in a Carrageenan-Induced Rat Paw Edema Model nih.gov

| Time (hours) | Edema Inhibition (%) - DFV Nanoparticle in Gel | Edema Inhibition (%) - Commercial Cream |

| 1 | 35 | 20 |

| 2 | 55 | 30 |

| 3 | 70 | 45 |

| 4 | 65 | 40 |

| 5 | 50 | 30 |

| 6 | 40 | 25 |

Note: This table is a representation of data that could be generated from such a study and is based on findings that nanoparticle formulations produced significantly higher edema inhibition. nih.gov

Exploratory Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animals

Pharmacokinetic and ADME studies are crucial for understanding how a drug is absorbed, distributed throughout the body, metabolized, and excreted. thermofisher.comgsconlinepress.com These studies are typically conducted in animal models such as rats and guinea pigs. nih.govnih.gov

For topical corticosteroids, percutaneous absorption is a key parameter. Studies on diflucortolone valerate have been conducted in guinea pigs and have shown that absorption is influenced by the formulation and the condition of the skin. nih.gov The distribution of the corticoid in the different layers of the skin (stratum corneum, epidermis, and corium) is also determined. nih.gov

Metabolism studies have shown that diflucortolone valerate is hydrolyzed in the skin of rats and guinea pigs to its active metabolite, diflucortolone, and valeric acid, with a half-life of approximately 30-60 minutes. nih.gov

Table 2: Percutaneous Absorption of Diflucortolone Valerate in Guinea Pigs (Intact vs. Stripped Skin) nih.gov

| Formulation (Concentration) | Skin Condition | Absorption within 7 hours (%) |

| 0.03% Ointment | Stripped | ~100 |

| 0.5% Ointment | Stripped | ~30 |

Note: This table is based on findings that absorption is considerably accelerated by the removal of the stratum corneum. nih.gov

Biomarker Identification and Validation in Preclinical Settings

Biomarkers are measurable indicators that can be used to assess the pharmacodynamic effects of a drug, predict treatment response, and monitor for potential toxicities. crownbio.compelagobio.com In the preclinical setting, biomarkers are identified and validated in in vitro and in vivo models before being translated to clinical use. crownbio.com

For corticosteroids, potential pharmacodynamic biomarkers for anti-inflammatory efficacy include pro-inflammatory proteins that are suppressed by the drug. nih.gov For example, studies have identified proteins such as MMP12, CCL22, and others as candidate biomarkers for the anti-inflammatory effects of corticosteroids. nih.gov The validation of these biomarkers often involves techniques like ELISA assays. nih.gov

The identification of such biomarkers in preclinical studies can help in understanding the molecular mechanisms of drug action and can be invaluable for guiding clinical development. pelagobio.com

Non-Clinical Toxicology Assessment Strategies and Mechanisms of Toxicity (Excluding Specific Profiles)

The non-clinical toxicological assessment of this compound, a potent fluorinated corticosteroid, is a critical component of its preclinical development. This evaluation is structured to identify potential hazards and characterize the toxicological profile of the compound before human trials. The strategies employed align with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH), and involve a tiered approach to testing. amazonaws.comeuropa.eu

Toxicology Assessment Strategies

The preclinical safety evaluation for a topically applied compound like this compound involves a comprehensive set of studies designed to assess both local and systemic toxicity. amazonaws.com The intended clinical route of administration is the primary focus, but other routes may be used to investigate systemic target organ toxicity, especially if topical application results in low systemic exposure. amazonaws.com

A typical non-clinical toxicology program includes:

Single-Dose Toxicity: These studies aim to determine the effects of a single high dose of the substance. For the ester diflucortolone valerate, single oral administrations in mice, rats, and dogs showed it to be virtually non-toxic, whereas subcutaneous and intraperitoneal administrations demonstrated higher activity and associated toxic effects. nih.gov

Repeat-Dose Toxicity: These studies are crucial for drugs intended for longer-term use. They involve daily administration of the compound for extended periods to identify potential target organs and characterize dose-response relationships.

Subcutaneous daily administration of diflucortolone valerate over six weeks revealed systemic glucocorticoid effects in rats and dogs. nih.gov

A 13-14 week dermal study in dogs with a diflucortolone valerate ointment also resulted in systemic effects. nih.gov Local effects such as epidermal atrophy at the application site were also noted in this longer-term dermal study. nih.gov

Genotoxicity: A battery of in vitro and in vivo tests is conducted to assess the potential for the compound to cause genetic damage. Investigations for diflucortolone valerate have not shown any indication of mutagenic potential in tests for gene, chromosome, and genome mutations. sahpra.org.zafda.gov.phefda.gov.et

Carcinogenicity: Long-term animal studies are performed to evaluate the carcinogenic potential of a drug. Specific tumorigenicity studies have not been conducted for diflucortolone valerate. sahpra.org.zaefda.gov.et

Reproductive and Developmental Toxicity: These studies investigate the potential effects on fertility and fetal development. Animal studies with diflucortolone valerate have demonstrated embryotoxic and teratogenic effects, which are considered typical for glucocorticoids. nih.govfda.gov.phefda.gov.et

Local Tolerance: For a topical product, assessing its effect on the skin is paramount. Local tolerance studies on rabbits and dogs with diflucortolone valerate formulations showed no significant differences in reaction at the application site compared to the vehicle base in 28-day studies. nih.gov However, longer-term studies did reveal skin atrophy. nih.gov

The table below summarizes the common non-clinical toxicology studies conducted for topical corticosteroids.

| Study Type | Purpose | Key Findings for Diflucortolone Valerate |

| Single-Dose Toxicity | To assess the toxicity of a single acute dose. | Virtually non-toxic orally; highly active and more toxic via subcutaneous and intraperitoneal routes. nih.gov |

| Repeat-Dose Toxicity | To evaluate toxicity after prolonged exposure. | Systemic glucocorticoid effects observed after subcutaneous and dermal administration. nih.gov Dermal application led to skin atrophy. nih.gov |

| Genotoxicity | To assess the potential to damage genetic material. | No evidence of mutagenic potential was found in in vitro and in vivo assays. sahpra.org.zafda.gov.phefda.gov.et |

| Reproductive Toxicity | To evaluate effects on fertility and fetal development. | Showed embryotoxic and teratogenic effects in animal studies, a known class effect of glucocorticoids. nih.govfda.gov.ph |

| Local Tolerance | To assess irritation and sensitization at the application site. | Generally well-tolerated in short-term studies, but long-term application caused epidermal atrophy. nih.gov |

Mechanisms of Toxicity

The toxicological effects of this compound are intrinsically linked to its pharmacological mechanism of action as a glucocorticoid. These compounds exert their effects by binding to intracellular glucocorticoid receptors (GR), which are widely distributed throughout the body. mdpi.comersnet.org This binding leads to changes in gene transcription (genomic effects) and other more rapid, non-genomic effects. mdpi.comnih.gov

The primary mechanisms of toxicity are often exaggerated pharmacological responses:

Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: Glucocorticoids exert negative feedback on the hypothalamus and pituitary gland, suppressing the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH). nih.gov Chronic suppression can lead to adrenal atrophy and a diminished ability of the body to produce its own corticosteroids. nih.govfda.gov This is a well-established class effect and a key consideration in the safety assessment of potent corticosteroids. nih.gov

Immunosuppression: While the anti-inflammatory effects are therapeutic, excessive suppression of the immune system can become a toxicological concern. Glucocorticoids can inhibit the function of various immune cells, including T-lymphocytes and macrophages. nih.gov Preclinical studies often assess for histological changes in immune organs like the thymus and spleen as indicators of severe immunosuppression. fda.gov

Metabolic and Endocrine Effects: Glucocorticoids influence protein and glucose metabolism. mdpi.com At high systemic exposure levels, they can lead to effects such as hyperglycemia. nih.gov These metabolic disruptions are a key part of the toxicological profile.

Direct Tissue Effects: At the site of application, potent corticosteroids can inhibit fibroblast proliferation and collagen synthesis. This mechanism underlies the skin atrophy observed in long-term dermal toxicity studies. nih.govphypha.ir

The preclinical assessment, therefore, focuses not just on identifying overt toxicity but also on characterizing the dose-response relationship for these known mechanistic effects to establish a margin of safety for clinical use.

Analytical Characterization and Methods for Butyric Diflucortolone Research

Spectroscopic and Chromatographic Techniques for Purity and Identity

A combination of spectroscopic and chromatographic methods is essential for the unambiguous identification and purity assessment of butyric diflucortolone (B194688). Spectroscopic techniques provide information about the molecular structure, while chromatography is used to separate the compound from any impurities.

Ultraviolet-Visible (UV-Vis) spectrophotometry can be utilized for the quantitative determination of corticosteroids. For related compounds, the absorption maxima are often found in the UV range, which allows for their quantification in various solvents.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of butyric diflucortolone, offering high resolution and sensitivity for its separation and quantification.

Method Development and Validation Parameters (e.g., linearity, sensitivity)

The development of a robust HPLC method requires careful optimization of several parameters, including the choice of stationary phase (column), mobile phase composition, flow rate, and detection wavelength. For corticosteroids, reversed-phase columns, such as C18, are commonly employed.

A study detailing a stability-indicating HPLC method for the simultaneous determination of diflucortolone valerate (B167501) and isoconazole nitrate in cream formulations provides a relevant example of the methodologies that can be applied to butyric diflucortolone. The chromatographic conditions for such an analysis are summarized in the table below.

| Parameter | Condition |

| Column | ACE C18 (150 × 4.6 mm, 5 µm) |

| Mobile Phase | Sodium dihydrogen phosphate buffer : methanol (27:73, v/v) |

| Flow Rate | 1.5 mL/min |

| Detection Wavelength | 240 nm |

| Injection Volume | 20 µL |

| Column Temperature | 40°C |

Validation of the HPLC method is performed in accordance with guidelines from the International Conference on Harmonisation (ICH) and the United States Pharmacopeia (USP). Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and placebo ingredients.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For a related compound, diflucortolone valerate, linearity was established over a concentration range of 4.00-48.0 µg/mL.

Sensitivity: The lowest amount of analyte that can be detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ) with acceptable precision and accuracy.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies of spiked samples.

Applications in Stability and Impurity Profiling

A crucial application of validated HPLC methods is in the stability and impurity profiling of butyric diflucortolone. Stability-indicating methods are designed to separate the active pharmaceutical ingredient (API) from its degradation products, allowing for the assessment of the drug's stability under various stress conditions (e.g., acid, base, oxidation, heat, and light).

Forced degradation studies are performed to demonstrate the specificity of the method and to provide insights into the degradation pathways of the drug. In a study on diflucortolone valerate, the drug was subjected to acidic, alkaline, oxidative, thermal, and photolytic stress conditions. The developed HPLC method was able to resolve the parent drug from its degradation products, thus proving its stability-indicating nature.

Impurity profiling involves the identification and quantification of impurities present in the drug substance. The British Pharmacopoeia (BP) and European Pharmacopoeia (EP) provide monographs that specify the tests for related substances in diflucortolone valerate, which can be adapted for butyric diflucortolone. HPLC is the primary technique used for this purpose, allowing for the separation and control of potential impurities.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of butyric difluocortolone and its metabolites. High-resolution mass spectrometry (HRMS), such as that performed on a Quadrupole Time-of-Flight (Q-TOF) instrument, can provide accurate mass measurements, which are invaluable for the structural elucidation of unknown impurities and degradation products.

In a study aimed at identifying an unknown constituent in a topical preparation, a Shimadzu LCMS-9030 Q-TOF was utilized. The workflow involved obtaining the accurate mass of the unknown ion, predicting its molecular formula, and performing MS/MS fragmentation analysis to deduce its structure. This approach can be directly applied to the analysis of this compound to identify any unknown related substances.

For quantitative analysis, LC-MS/MS offers exceptional sensitivity and selectivity. A method for the simultaneous determination of four glucocorticoids, including betamethasone (B1666872), dexamethasone, hydrocortisone (B1673445), and prednisolone, in unauthorized medicinal powders was developed using LC-MS/MS. This technique can be adapted for the sensitive quantification of this compound in various matrices, with a validated analytical measuring range and excellent accuracy and precision.

Microdialysis Techniques for Local Pharmacokinetic Profiling in Tissues

Microdialysis is a minimally invasive sampling technique that allows for the in vivo measurement of unbound drug concentrations in the interstitial fluid of tissues. This technique is particularly valuable for understanding the local pharmacokinetic and pharmacodynamic profile of topically applied drugs like this compound.

In the context of dermatological research, cutaneous microdialysis can be used to assess the dermal delivery and disposition of corticosteroids. A study on the effects of various corticosteroids, including diflucortolone, on histamine release in excised human skin utilized ex vivo cutaneous microdialysis. This research demonstrated the utility of microdialysis in evaluating the local anti-inflammatory effects of these drugs.

For pharmacokinetic studies, microdialysis probes are inserted into the dermis, and a physiological solution is perfused through the probe. The unbound drug in the surrounding tissue diffuses across the dialysis membrane into the perfusate, which is then collected and analyzed, typically by a sensitive analytical method like LC-MS/MS. This allows for the determination of the time-course of drug concentration in the target tissue.

Studies involving other corticosteroids, such as dexamethasone, have successfully used in vivo microdialysis to measure their transdermal delivery through human skin. nih.gov This approach provides real-time information on drug penetration and tissue accumulation, which is crucial for optimizing topical formulations and understanding their therapeutic effects.

Q & A

What standardized experimental models are used to assess the topical efficacy and safety profile of Butyric Difluocortolone in preclinical studies?

Level: Basic

Methodological Answer:

Preclinical studies typically employ rodent models (e.g., murine contact dermatitis or psoriasis-like inflammation) to evaluate anti-inflammatory efficacy. Key parameters include histopathological scoring of epidermal hyperplasia, cytokine profiling (e.g., IL-6, TNF-α via ELISA), and transepidermal water loss measurements. Safety is assessed through epidermal thickness measurements and systemic absorption studies using HPLC-MS to detect plasma corticosteroid levels .

How can researchers resolve contradictions in reported efficacy data between preclinical and clinical studies of this compound?

Level: Advanced

Methodological Answer:

Contradictions may arise from interspecies variability or formulation differences. To address this:

- Conduct translational pharmacokinetic studies comparing tissue penetration in animal vs. human skin explants using Franz diffusion cells.

- Apply systematic review frameworks (e.g., PRISMA) to analyze bias in existing studies, focusing on confounders like baseline disease severity or co-medications .

- Use GRADE criteria to evaluate the strength of evidence across studies, prioritizing randomized controlled trials (RCTs) with standardized outcome measures (e.g., EASI scores) .

What are the primary mechanisms of action of this compound at the molecular level, and how can these be experimentally validated?

Level: Basic

Methodological Answer:

this compound binds glucocorticoid receptors (GRs), modulating NF-κB and AP-1 pathways. Validation methods include:

- Receptor binding assays : Competitive radioligand displacement using [³H]-dexamethasone in human keratinocyte cultures.

- Gene expression profiling : RNA-seq or qPCR to quantify downstream targets like lipocortin-1 and MKP-1.

- Knockdown studies : siRNA-mediated GR silencing to confirm specificity of anti-inflammatory effects .

What advanced formulation strategies improve the dermal bioavailability of this compound while minimizing systemic absorption?

Level: Advanced

Methodological Answer:

- Nanoparticle encapsulation : Use lecithin/chitosan nanoparticles (LCNs) to enhance stratum corneum penetration. Characterize particle size (dynamic light scattering) and drug loading efficiency (UV-Vis spectroscopy) .

- Iontophoresis : Apply controlled electrical currents (0.2–0.5 mA/cm²) in ex vivo porcine skin models to assess transdermal flux.

- Microdialysis : Quantify free drug concentrations in the dermis vs. subcutaneous tissue to evaluate localized retention .

How should researchers design dose-response studies to establish the therapeutic window of this compound in chronic inflammatory conditions?

Level: Advanced

Methodological Answer:

- In vitro : Use primary human fibroblasts to measure IC₅₀ for collagenase inhibition across concentrations (0.1–10 µM).

- In vivo : Employ a 3-arm RCT with escalating doses (0.05%, 0.1%, 0.2% w/w) and placebo. Primary endpoints include clinician-rated severity scores and adverse event rates (e.g., telangiectasia).

- Statistical analysis : Apply Emax models to correlate dose with efficacy/safety, adjusting for covariates like baseline cortisol levels .

What methodologies are recommended for analyzing the long-term metabolic effects of this compound in vulnerable populations (e.g., pediatric patients)?

Level: Advanced

Methodological Answer:

- Longitudinal cohort studies : Monitor HPA axis suppression via morning serum cortisol levels at 6-month intervals.

- Metabolomics : Use LC-MS to profile urinary glucocorticoid metabolites (e.g., 6β-hydroxycortisol) as biomarkers of systemic exposure.

- Ethical considerations : Adhere to Delphi consensus protocols for pediatric corticosteroid research, ensuring minimal risk thresholds and informed consent .

How can researchers address discrepancies in reported anti-inflammatory potency between this compound and other corticosteroids (e.g., Betamethasone)?

Level: Basic

Methodological Answer:

- Head-to-head in vitro assays : Compare IC₅₀ values in LPS-stimulated macrophages for cytokine suppression.

- Clinical equivalence trials : Use a double-blind, crossover design with lesion-specific efficacy endpoints (e.g., erythema reduction via spectrophotometry).

- Meta-analysis : Pool data from independent studies using random-effects models to account for heterogeneity in study populations .

What experimental controls are critical when evaluating the teratogenic potential of this compound in developmental toxicity studies?

Level: Advanced

Methodological Answer:

- Positive controls : Include a known teratogen (e.g., retinoids) to validate assay sensitivity.

- Maternal toxicity assessment : Monitor weight gain, organ weights, and hematological parameters in pregnant rodent models.

- Dose selection : Use the Maximum Tolerated Dose (MTD) derived from preliminary range-finding studies, ensuring exposure levels exceed therapeutic doses by 10-fold .

How should researchers validate the specificity of anti-inflammatory effects attributed to this compound in complex disease models (e.g., psoriasis with bacterial superinfection)?

Level: Advanced

Methodological Answer:

- Bacterial co-culture models : Infect 3D psoriatic skin equivalents with Staphylococcus aureus and quantify bacterial load (CFU counts) alongside cytokine levels.

- Dual inhibition studies : Combine this compound with TLR2/4 antagonists to isolate GR-mediated effects.

- Transcriptomic analysis : Perform single-cell RNA-seq to distinguish drug-responsive cell populations (e.g., Langerhans cells vs. keratinocytes) .

What statistical approaches are recommended for handling missing data in longitudinal studies involving this compound?

Level: Advanced

Methodological Answer:

- Multiple imputation : Use chained equations (MICE) to account for missing cortisol measurements, assuming data are Missing at Random (MAR).

- Sensitivity analysis : Compare results from complete-case analysis vs. imputed datasets to assess robustness.

- Mixed-effects models : Include random intercepts for patient-specific variability in repeated-measures designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.